N-hexanoyl-sulfanilyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

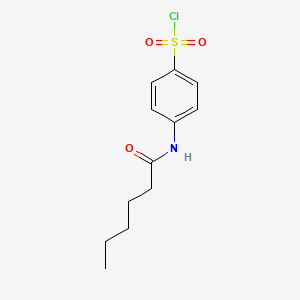

N-hexanoyl-sulfanilyl chloride is an organic compound with the molecular formula C12H16ClNO3S It is a derivative of sulfanilamide, where the sulfanilamide moiety is acylated with hexanoyl chloride

作用机制

Target of Action

It is known that similar compounds, such as n-acetylsulfanilyl chloride, have been investigated for their potential in medical applications .

Mode of Action

It is known that sulfanilyl chloride derivatives can undergo different reaction pathways . For instance, the alkaline hydrolyses of sulfanilyl chloride and of the corresponding N-acetyl derivative follow different reaction pathways . While results for the latter compound are fully consistent with the occurrence of the common associative, S_N2 mechanism, the former shows somewhat different features suggesting the incursion of a mechanism of the dissociative type involving a sulfoquinone imine species as a reaction intermediate .

Biochemical Pathways

Similar compounds, such as n-acetylsulfanilyl chloride, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .

准备方法

Synthetic Routes and Reaction Conditions: N-hexanoyl-sulfanilyl chloride can be synthesized through the acylation of sulfanilamide with hexanoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale acylation reactions using sulfanilamide and hexanoyl chloride. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.

化学反应分析

Types of Reactions: N-hexanoyl-sulfanilyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, this compound can hydrolyze to form N-hexanoyl-sulfanilamide and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Solvents: Anhydrous solvents such as dichloromethane or chloroform.

Bases: Pyridine or triethylamine to neutralize the hydrochloric acid formed.

Major Products:

N-hexanoyl-sulfanilamide: Formed through hydrolysis or substitution reactions.

Various substituted derivatives: Depending on the nucleophile used in substitution reactions.

科学研究应用

N-hexanoyl-sulfanilyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Can be used in the modification of polymers to introduce functional groups that enhance material properties.

相似化合物的比较

Hexanoyl chloride: A simpler acyl chloride used in similar acylation reactions.

Sulfanilamide: The parent compound, which is widely used as an antibacterial agent.

Uniqueness: N-hexanoyl-sulfanilyl chloride combines the properties of both hexanoyl chloride and sulfanilamide, making it a versatile intermediate in organic synthesis. Its ability to introduce both the hexanoyl and sulfanilamide functionalities into target molecules makes it unique compared to its individual components.

生物活性

N-Hexanoyl-sulfanilyl chloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antibacterial and anticancer applications. This article presents a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

1. Chemical Structure and Properties

This compound is a sulfonamide derivative with a hexanoyl group. Its structure can be represented as follows:

- Chemical Formula : C₈H₈ClN₃O₂S

- Molecular Weight : 235.68 g/mol

The compound's unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

2. Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study evaluated the anti-proliferative effects of several sulfonamide derivatives on various cancer cell lines, including HGC-27 cells. The findings indicated that certain derivatives displayed moderate to strong anti-proliferative activity, with an IC₅₀ value as low as 0.19 ± 0.02 μM against HGC-27 cells .

The mechanism underlying the anticancer activity involves:

- Cell Cycle Arrest : Treatment with this compound derivatives was shown to arrest the cell cycle in the S phase.

- Induction of Apoptosis : The compounds increased reactive oxygen species (ROS) levels, leading to apoptosis through the activation of Erk/p38 MAPK signaling pathways .

3. Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Studies indicate that it exhibits notable activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these strains suggest that the compound is effective in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent .

3.1 Quorum Sensing Inhibition

Additionally, this compound has been identified as an inhibitor of bacterial quorum sensing (QS), a communication process that regulates gene expression in response to cell density. The compound was tested against Chromobacterium violaceum, showing significant inhibition of violacein production with IC₅₀ values around 1.64 µM . This suggests potential applications in controlling biofilm formation and virulence in pathogenic bacteria.

4. Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

5. Conclusion

This compound exhibits promising biological activities, particularly in anticancer and antibacterial domains. Its ability to induce apoptosis in cancer cells and inhibit bacterial quorum sensing highlights its potential as a lead compound for drug development. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

属性

IUPAC Name |

4-(hexanoylamino)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-2-3-4-5-12(15)14-10-6-8-11(9-7-10)18(13,16)17/h6-9H,2-5H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGACMAKDJBWAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。